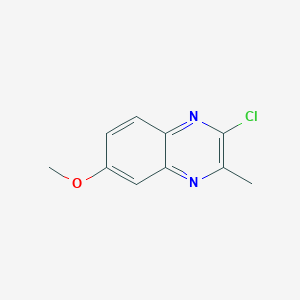

2-Chloro-6-methoxy-3-methylquinoxaline

説明

Nuclear Magnetic Resonance Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics and electronic environment of this compound. While specific experimental nuclear magnetic resonance data for this exact compound is limited in the available literature, analysis of related quinoxaline derivatives offers valuable comparative information for structural elucidation. The quinoxaline ring system typically exhibits characteristic chemical shift patterns that reflect the aromatic nature of the fused heterocyclic framework.

The aromatic protons in the benzene ring portion of the quinoxaline system would be expected to appear in the aromatic region between 7.0 and 8.5 parts per million in proton nuclear magnetic resonance spectroscopy. The substitution pattern significantly influences the chemical shifts and coupling patterns observed for these aromatic protons. The methoxy group at the 6-position would contribute an electron-donating effect, potentially shifting nearby aromatic protons upfield relative to unsubstituted quinoxaline derivatives.

The methyl group at the 3-position would typically appear as a singlet in the aliphatic region, around 2.6 parts per million, as observed in related quinoxaline compounds. The methoxy group would contribute a characteristic singlet around 3.8-4.0 parts per million, representing the three protons of the methyl group attached to oxygen. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation, with the aromatic carbons appearing in the 120-160 parts per million range and the aliphatic carbons of the methyl and methoxy groups appearing in the 20-60 parts per million region.

Infrared Spectroscopy and Functional Group Analysis

Infrared spectroscopy serves as a powerful tool for identifying functional groups and characterizing the molecular structure of this compound. The compound contains several distinct functional groups that would produce characteristic absorption bands in the infrared spectrum. The quinoxaline ring system would exhibit aromatic carbon-carbon stretching vibrations typically observed between 1450 and 1650 cm⁻¹, consistent with the extended aromatic conjugation present in the fused ring system.

The methoxy functional group would contribute several characteristic absorption bands to the infrared spectrum. The carbon-oxygen stretching vibration of the methoxy group would appear around 1000-1300 cm⁻¹, while the carbon-hydrogen stretching vibrations of the methyl group attached to oxygen would occur in the 2800-3000 cm⁻¹ region. The aromatic carbon-hydrogen stretching vibrations would be observed around 3000-3100 cm⁻¹, distinguishing them from the aliphatic carbon-hydrogen stretches of the methyl and methoxy substituents.

The presence of the chlorine substituent would influence the fingerprint region of the spectrum, potentially affecting the carbon-chlorine stretching vibrations that typically appear between 600-800 cm⁻¹. The electron-withdrawing nature of the chlorine atom would also influence the frequencies of nearby aromatic vibrations, potentially shifting some bands to higher frequencies compared to unsubstituted quinoxaline derivatives. The overall infrared spectrum would provide a unique fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak would appear at mass-to-charge ratio 208/210, reflecting the isotopic pattern characteristic of chlorine-containing compounds. The chlorine isotope pattern would produce a distinctive doublet with the ³⁵Cl isotope giving the base peak at 208 and the ³⁷Cl isotope contributing approximately one-third intensity at 210.

Predicted collision cross section values have been calculated for various adduct forms of the compound, providing insights into its behavior under different ionization conditions. The protonated molecular ion [M+H]⁺ would appear at mass-to-charge ratio 209.04762 with a predicted collision cross section of 140.6 Ų. Sodium adduct formation [M+Na]⁺ would occur at 231.02956 with a predicted collision cross section of 152.6 Ų, while potassium adduct formation [M+K]⁺ would appear at 247.00350 with a collision cross section of 148.2 Ų.

Fragmentation patterns would likely involve loss of the methoxy group (31 mass units) or the methyl group (15 mass units), producing characteristic fragment ions that aid in structural confirmation. The quinoxaline ring system typically exhibits stable fragmentation patterns that retain the aromatic nitrogen-containing core while losing peripheral substituents. Additional fragmentation might involve chlorine loss (35 mass units) under high-energy conditions, though carbon-chlorine bonds in aromatic systems are generally quite stable under standard mass spectrometric conditions.

X-ray Crystallographic Studies and Molecular Geometry

While specific X-ray crystallographic data for this compound is not available in the current literature, analysis of related quinoxaline derivatives provides valuable insights into the expected molecular geometry and crystal packing behavior. Quinoxaline derivatives typically adopt planar or near-planar conformations due to the aromatic nature of the fused ring system, with substituents maintaining coplanarity when sterically feasible.

The molecular geometry would be influenced by the electronic effects of the three substituents and their relative positions on the quinoxaline framework. The chlorine atom at the 2-position would occupy a position adjacent to one of the nitrogen atoms, potentially influencing the electron density distribution through both inductive and mesomeric effects. The methoxy group at the 6-position would likely maintain coplanarity with the aromatic ring system, allowing for optimal orbital overlap and conjugation.

特性

IUPAC Name |

2-chloro-6-methoxy-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPLJTSILZVYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-6-methoxy-3-methylquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Structure : The compound is characterized by a quinoxaline ring system with a chlorine atom and a methoxy group at specific positions.

- CAS Number : 1218765-14-0

This compound primarily interacts with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects, which can be quantified using IC50 values (the concentration required to inhibit 50% of cell viability).

In comparison to other quinoxaline derivatives, this compound shows moderate activity, suggesting that further structural modifications could enhance its efficacy.

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial properties against the multi-resistant strain of Plasmodium falciparum. A related study indicated that certain quinoxaline derivatives exhibit significant activity against this parasite.

This selectivity index indicates a favorable therapeutic window, suggesting that the compound may be developed further for malaria treatment.

Case Studies

- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of this compound on HepG2 and HuH-7 cell lines. The results indicated significant cytotoxicity at concentrations above 10 µM, prompting further investigation into its mechanism of action and potential therapeutic applications.

- Structure-Activity Relationship (SAR) : A recent study explored the SAR of quinoxaline derivatives, highlighting that modifications at specific positions on the quinoxaline ring can lead to enhanced biological activity. For instance, substituting the methoxy group with hydroxyl or halogen groups significantly altered the anticancer activity profiles of these compounds .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2-chloro-6-methoxy-3-methylquinoxaline with structurally related quinoxaline and quinoline derivatives, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues of Quinoxaline

2.1.1. 2,3-Dichloro-6-methoxyquinoxaline (CAS: 39267-04-4)

- Molecular Formula : C₉H₆Cl₂N₂O .

- Key Differences : Replaces the 3-methyl group with a second chlorine atom.

- Impact :

2.1.2. 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a)

- Synthesis : Prepared via phase-transfer catalysis (PTC) using TEBAC, yielding 80% at 70–75°C .

- Key Differences : A pyridinylmethoxy group at position 2 instead of methoxy and methyl.

- Impact :

2.1.3. 2-Chloro-3-(trifluoromethyl)quinoxaline

- Molecular Formula : C₉H₄ClF₃N₂ .

- Key Differences : A trifluoromethyl group replaces the methoxy and methyl groups.

- Impact: Strong electron-withdrawing effect from CF₃ increases electrophilicity, making it reactive in cross-coupling reactions . Higher toxicity and environmental concerns compared to non-fluorinated analogues .

Methyl-Substituted Analogues

2.2.1. 2-Chloro-3-methylquinoxaline

Quinoline Derivatives

2.3.1. 2-Chloro-6-methoxyquinoline-3-carbaldehyde

- Synthesis : Prepared via Vilsmeier-Haack reaction .

- Key Differences: Quinoline core instead of quinoxaline, with a formyl group at position 3.

- Impact: Quinoline’s lower aromaticity compared to quinoxaline reduces stability under acidic conditions. The aldehyde group enables conjugation with amines or hydrazines, a reactivity absent in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Quinoxalines

| Compound | Molecular Formula | Melting Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₉ClN₂O | Not reported | Not reported | 2-Cl, 6-OCH₃, 3-CH₃ |

| 2,3-Dichloro-6-methoxyquinoxaline | C₉H₆Cl₂N₂O | Not reported | 1.450 | 2,3-Cl₂, 6-OCH₃ |

| 6-Chloro-2-(pyridinylmethoxy)quinoxaline (3a) | C₁₅H₁₁Cl₂N₃O | 127–129 | Not reported | 2-(pyridinylmethoxy), 6-Cl |

Table 2: Antibacterial Activity (Zone of Inhibition, mm)

| Compound | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|

| This compound | 14 ± 0.5 | 12 ± 0.3 | 10 ± 0.2 |

| 3a | 16 ± 0.6 | 14 ± 0.4 | 11 ± 0.3 |

| 3b (thio-substituted) | 18 ± 0.7 | 15 ± 0.5 | 13 ± 0.4 |

準備方法

Synthesis of 2-Chloro-3-methylquinoxaline Intermediate

A key intermediate in the synthesis of this compound is 2-chloro-3-methylquinoxaline , which can be prepared as follows:

- Starting Material: 2-Hydroxy-3-methylquinoxaline.

- Reagent: Phosphorus oxychloride (POCl3).

- Procedure: Reflux 2-hydroxy-3-methylquinoxaline in POCl3 for approximately 90 minutes. After reflux, excess POCl3 is removed by distillation, and the residue is quenched in ice and neutralized with 2% sodium hydroxide solution to isolate the product.

- Yield: Approximately 60%.

- Purification: Recrystallization from petroleum ether (40–60 °C).

- Characterization: IR spectroscopy confirms the disappearance of the hydroxyl group and appearance of aryl chloride (C-Cl) stretch at ~1038 cm⁻¹.

This intermediate forms the basis for further substitution at the 6-position (e.g., methoxylation).

Introduction of Methoxy Group at the 6-Position

The methoxy group at the 6-position can be introduced by nucleophilic aromatic substitution or via condensation with appropriate phenolic compounds:

- Approach: React 2-chloro-3-methylquinoxaline with a methoxy-substituted phenol or methanol under reflux conditions, often in the presence of a base such as potassium carbonate.

- Solvent: Acetonitrile or ethanol.

- Conditions: Reflux for extended periods (e.g., 30 hours) to ensure substitution.

- Outcome: Formation of this compound via displacement of chlorine or via ether linkage formation.

This method leverages the reactivity of the chloro substituent at position 2 or 6 for nucleophilic substitution by methoxy groups.

One-Pot Synthesis of Quinoxaline Derivatives

An efficient method to prepare quinoxaline derivatives involves a one-pot reaction combining:

- o-Phenylenediamine and diketones or α-ketoesters to form the quinoxaline ring.

- Subsequent chlorination using phosphorus oxychloride or phosphorus pentachloride.

- Catalysis by silica gel or methanesulfonic acid to improve yield and purity.

For example, in the preparation of 2,3-dichloroquinoxaline derivatives, the one-pot process involves:

- Reacting o-phenylenediamine with oxalic acid in an aromatic solvent at 110 °C with silica gel catalyst.

- Adding chlorinating agent (POCl3) directly in the same reactor without intermediate purification.

- Yields exceeding 85%, with high purity and minimal by-products.

This methodology offers advantages of simplicity, cost-effectiveness, and suitability for scale-up.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 2-Hydroxy-3-methylquinoxaline | Condensation of o-phenylenediamine with ethyl pyruvate in n-butanol, heating 1 hr | ~80 | Crystallization from ethanol; forms key intermediate |

| 2 | Chlorination to 2-chloro-3-methylquinoxaline | Reflux with POCl3 for 90 min; neutralize with NaOH | ~60 | Recrystallization from petroleum ether; IR confirms C-Cl group |

| 3 | Methoxylation at 6-position | Reflux with methoxy-substituted phenol or methanol in acetonitrile/ethanol; base catalyst | Variable | Long reflux (up to 30 hrs) needed; nucleophilic substitution |

| 4 | One-pot synthesis (alternative) | o-Phenylenediamine + oxalic acid + silica gel catalyst + POCl3 at 110 °C | >85 | Efficient, industrially viable; minimal purification needed |

Research Findings and Analysis

- The chlorination step using phosphorus oxychloride is critical for introducing the chlorine atom at the 2-position and is well-documented with reproducible yields around 60%.

- The methoxylation is often the most challenging step due to the steric and electronic environment of the quinoxaline ring; prolonged reflux and choice of solvent/base are key to success.

- The one-pot method for quinoxaline derivatives offers a promising route to improve efficiency, reduce steps, and enhance yield and purity, which could be adapted for this compound synthesis by modifying starting materials and reaction conditions accordingly.

- Analytical techniques such as IR, 1H-NMR, and elemental analysis are essential for confirming substitution patterns and purity at each stage.

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-6-methoxy-3-methylquinoxaline?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamines with α-chloroketones. For example:

- React 4-methoxy-3-methyl-o-phenylenediamine with α-chloroacetyl chloride under reflux in ethanol to form the quinoxaline core.

- Purify intermediates via column chromatography and confirm structures using -NMR and IR spectroscopy. Reference protocols for analogous quinoxaline derivatives involve hydrazine hydrate reactions in ethanol for functionalization .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELXL for refinement. Key steps include:

- Growing crystals via slow evaporation in solvents like dichloromethane/hexane.

- Collecting diffraction data (e.g., Rigaku Saturn diffractometer, Mo-Kα radiation).

- Refine structures with SHELXL, validating bond lengths/angles against databases (e.g., CCDC). For example, similar quinoxalines show triclinic systems with symmetry and intermolecular π-π stacking .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- -NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm).

- IR : Detect C-Cl stretching (~750 cm) and quinoxaline ring vibrations (~1600 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error. Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: How can conflicting spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Multi-technique validation : Compare XRD data with DFT-optimized structures (e.g., Gaussian09) to verify bond geometries.

- Dynamic NMR : Resolve tautomerism or rotational barriers causing split peaks.

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .

Advanced: How to optimize reaction yield in halogenated quinoxaline synthesis?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 2-position.

- Catalysis : Use Lewis acids (e.g., ZnCl) to activate α-chloroketones.

- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., demethylation). Monitor via TLC and optimize stoichiometry (1:1.2 amine:ketone ratio) .

Advanced: What computational tools predict synthetic pathways for novel derivatives?

Methodological Answer:

- Retrosynthesis software : Tools leveraging Reaxys/Pistachio databases suggest precursors (e.g., substituted o-phenylenediamines).

- DFT calculations (Gaussian) : Simulate reaction energetics to identify feasible pathways.

- Machine learning : Train models on reaction databases to predict regioselectivity for chloro/methoxy substitutions .

Advanced: How to evaluate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- In vitro assays : Test antioxidant activity via DPPH radical scavenging; anti-inflammatory effects via COX-2 inhibition.

- SAR analysis : Compare analogs (e.g., 3-methyl vs. 3-trifluoromethyl derivatives) to correlate substituent effects with IC values.

- Molecular docking (AutoDock) : Model interactions with target proteins (e.g., NF-κB) to rationalize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。